molecular formula C20H25NO6 B2365348 2-[6-(2-methoxy-2-oxoethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]ethyl cyclohexanecarboxylate CAS No. 860648-61-9

2-[6-(2-methoxy-2-oxoethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]ethyl cyclohexanecarboxylate

Cat. No.: B2365348
CAS No.: 860648-61-9
M. Wt: 375.421
InChI Key: SEHXRONZAXHLRD-UHFFFAOYSA-N
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Description

2-[6-(2-methoxy-2-oxoethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]ethyl cyclohexanecarboxylate is a useful research compound. Its molecular formula is C20H25NO6 and its molecular weight is 375.421. The purity is usually 95%.
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Mechanism of Action

The compound’s interaction with its targets (mode of action) could involve binding to the target molecule and causing a change in its function. This could lead to changes in biochemical pathways within the cell, affecting processes such as signal transduction, gene expression, or metabolic reactions .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on factors such as its chemical properties, the route of administration, and the individual’s physiology. For example, the compound’s solubility could affect its absorption and distribution within the body, while factors such as liver function could affect its metabolism and excretion .

The result of the compound’s action would depend on the specific effects of the compound on its targets and the biochemical pathways it affects. This could range from killing or inhibiting the growth of microbes (in the case of antimicrobial activity) to killing cancer cells or inhibiting their growth (in the case of anticancer activity) .

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. For example, certain conditions might enhance or inhibit the compound’s activity, or cause it to degrade .

Properties

IUPAC Name

2-[6-(2-methoxy-2-oxoethyl)-3-oxo-4H-1,4-benzoxazin-2-yl]ethyl cyclohexanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO6/c1-25-18(22)12-13-7-8-16-15(11-13)21-19(23)17(27-16)9-10-26-20(24)14-5-3-2-4-6-14/h7-8,11,14,17H,2-6,9-10,12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHXRONZAXHLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)OC(C(=O)N2)CCOC(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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